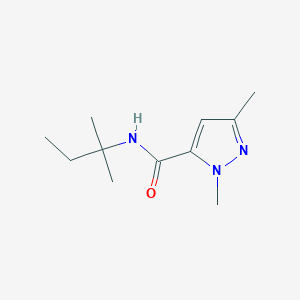

![molecular formula C19H20N2OS B2535787 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide CAS No. 288310-13-4](/img/structure/B2535787.png)

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities .

Synthesis Analysis

While specific synthesis information for “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

Physical and chemical properties such as molecular weight, empirical formula, and others can be determined using various analytical techniques .Applications De Recherche Scientifique

Anticancer Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide and its derivatives have been evaluated for their potential anticancer activity. A study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally similar, showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the promise of this compound class in cancer treatment (Ravinaik et al., 2021).

Cystic Fibrosis Therapy

Another significant application of derivatives of this compound is in the treatment of cystic fibrosis. Yu et al. (2008) discovered that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) can correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, suggesting a therapeutic potential for cystic fibrosis (Yu et al., 2008).

Antibacterial Applications

The derivatives of this compound also exhibit antibacterial properties. Al-Romaizan (2019) studied the behavior of related compounds as strong nucleophiles towards active electrophilic compounds and evaluated their antibacterial efficacy against several bacteria, including Pseudomonas aeruginosa and Bacillus species. This indicates potential applications in antibacterial therapies (Al-Romaizan, 2019).

Alzheimer's Disease

Compounds structurally related to this compound have been explored for potential application in detecting β-amyloid plaques in Alzheimer's disease. Zheng et al. (2008) synthesized fluorinated benzothiazole anilines, showing that these tracers can be developed as probes for detecting β-amyloid plaques, suggesting a potential use in Alzheimer's diagnosis and research (Zheng et al., 2008).

Mécanisme D'action

Target of Action

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . .

Mode of Action

It is known that benzothiazole derivatives can interact with various targets to exert their effects . For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

For example, some benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .

Result of Action

Benzothiazole derivatives have been found to exhibit various effects, such as anti-inflammatory effects mediated through the inhibition of cox enzymes .

Propriétés

IUPAC Name |

2,2-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-12-5-10-15-16(11-12)23-17(21-15)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKQAGULEWUANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2535716.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)